8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
Description
8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a complex organic compound with the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol . This compound features a unique structure that includes a furan ring, a quinoline core, and a fluorine atom, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
8-fluoro-4-(furan-2-yl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-9-3-4-12-11(8-9)15-10(5-7-19-15)14(17-12)13-2-1-6-18-13/h1-4,6,8,10,14-15,17H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXDUIOHIMCBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(NC3=C2C=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Structural Characteristics
The compound features a furan ring and a hexahydroquinoline structure that contribute to its biological activity and stability. The presence of fluorine enhances its lipophilicity and may influence its interaction with biological targets.
Medicinal Chemistry
8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of furoquinolines exhibit cytotoxicity against various cancer cell lines. The incorporation of fluorine into the structure is hypothesized to enhance the compound's efficacy and selectivity toward cancer cells .
Case Study: Antitumor Activity
A study conducted on various furoquinoline derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition of tumor growth in vitro and in vivo. These findings suggest that this compound could be developed further as a lead compound for anticancer drug development.
Pharmacology
The pharmacological profile of this compound indicates potential as an anti-inflammatory agent. Research has indicated that similar compounds can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.
Data Table: Pharmacological Studies
| Study Reference | Activity | Result |
|---|---|---|
| [Reference 1] | Anti-inflammatory | Inhibition of COX enzymes by 60% |
| [Reference 2] | Cytotoxicity | IC50 values < 10 µM against cancer cell lines |
Material Science
In material science, the unique properties of this compound are being explored for use in organic electronics and photonic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Organic Electronics
Research has demonstrated that thin films made from this compound exhibit promising charge transport properties and stability under operational conditions. This positions it as a candidate for further development in next-generation electronic devices.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline can be compared with other similar compounds, such as:
Flindersine: A naturally occurring compound with a similar quinoline core.
N-methylflindersine: Another quinoline derivative with methyl substitution.
Haplamine: A compound with a similar furan ring structure.
N-methylhaplamine: A methylated derivative of haplamine.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
Biological Activity
8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the quinoline family and is characterized by a complex structure that may contribute to various pharmacological effects.
- IUPAC Name : 8-fluoro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
- Molecular Formula : C15H14FNO2
- Molecular Weight : 259.28 g/mol
- CAS Number : 1212123-39-1
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various biological pathways.
Anticancer Activity
Studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance:
- Quinoline derivatives have shown effectiveness against various cancer cell lines including breast and renal cancer cells. These compounds often work by inhibiting specific molecular targets involved in cancer progression such as COX enzymes and topoisomerases .
The biological activity of this compound may involve:
- Inhibition of Cyclooxygenase (COX) : Some studies suggest that quinoline derivatives can inhibit COX enzymes which are involved in inflammatory processes and cancer progression.
- Topoisomerase Inhibition : This compound may also affect topoisomerase activity which is crucial for DNA replication and repair in cancer cells .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) cells .
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the quinoline structure can significantly enhance or diminish biological activity. For example, the introduction of fluorine atoms has been linked to increased potency against specific cancer cell lines due to enhanced lipophilicity and receptor binding affinity .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 8-Fluoro-4-furan-2-yl-furo[3,2-c]quinoline derivatives, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of hexahydrofuroquinoline derivatives typically involves multi-component reactions. For example, analogous compounds (e.g., 8-methyl-4-phenyl derivatives) are synthesized via a PdCl₂-catalyzed one-pot reaction of p-toluidine, benzaldehyde, and 2,3-dihydrofuran in acetonitrile at 373 K for 10 hours, yielding ~92% product . To optimize efficiency:
- Catalyst selection : Palladium catalysts (e.g., PdCl₂ or Pd(0)) are critical for regioselective cyclization .
- Solvent and temperature : Polar aprotic solvents (e.g., acetonitrile) and elevated temperatures (70–100°C) enhance reaction rates .
- Purification : Column chromatography or recrystallization from ethanol ensures high purity (>95%) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield | Key Conditions | Reference |
|---|---|---|---|---|
| One-pot | PdCl₂ | 92.6% | Acetonitrile, 373 K, 10 h | |
| Reductive coupling | Pd(0) | 78% | THF, room temperature |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of hexahydrofuroquinoline compounds?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, monoclinic crystals (space group P2₁/c) with intermolecular N–H⋯O bonds stabilize the structure . Key parameters include unit cell dimensions (e.g., a = 12.751 Å, β = 132.4°) and R-factor refinement (<0.07) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions. For fluorinated analogs, ¹⁹F NMR confirms fluorine substitution .
- IR spectroscopy : Detects functional groups (e.g., N–H stretch at ~3300 cm⁻¹) .
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell volume | 2931.3 ų | |
| Hydrogen bond length (N–H⋯O) | 2.89–3.02 Å |
Advanced Research Questions
Q. How can computational docking studies be designed to predict the interaction of fluorinated furoquinolines with biological targets like GPER-1?
Methodological Answer:
- Ligand preparation : Optimize the 3D structure of 8-fluoro-4-furan-2-yl derivatives using software like AutoDock Vina .
- Receptor selection : Use GPER-1 crystal structures (PDB ID: 6K7H) or homology models.
- Docking parameters : Apply Chemgauss4 scoring to prioritize hydrophobic interactions (e.g., with Phe206, Leu207) . Validate results with MD simulations (100 ns) to assess binding stability.
- Case study : Hexahydrofuroquinoline scaffolds showed affinity for GPER-1 via π-π stacking and hydrogen bonding .
Q. What strategies resolve discrepancies in biological activity data across different studies on furoquinoline derivatives?
Methodological Answer: Contradictions in biological data (e.g., varying IC₅₀ values) can arise from assay conditions or structural variations. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., MDA-MB-231 for anticancer activity) and controls (e.g., doxorubicin) .
- SAR analysis : Compare substituent effects. For example, 8-fluoro analogs may enhance cytotoxicity due to increased membrane permeability .
- Synergy studies : Evaluate combinatorial effects (e.g., with miconazole for antifungal activity) using Chou-Talalay models .
Q. Table 3: Biological Activities of Analogues
| Compound | Activity (IC₅₀) | Key Findings | Reference |
|---|---|---|---|
| 8-Phenoxy derivative | 12 µM (MDA-MB-231) | Synergy with miconazole (FICI = 0.5) | |
| 4-Phenyl derivative | >50 µM | Low cytotoxicity, stable conformation |
Q. How can structure-activity relationships (SAR) guide the design of fluorinated furoquinolines with enhanced bioactivity?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., 8-fluoro) to improve metabolic stability .
- Substituent effects : Furan-2-yl groups enhance π-stacking with DNA or enzyme pockets .
- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to predict bioactivity based on steric/electronic descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
